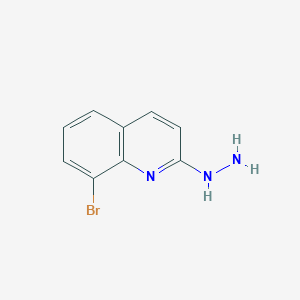

8-Bromo-2-hydrazinylquinoline

Description

Structure

2D Structure

Propriétés

Formule moléculaire |

C9H8BrN3 |

|---|---|

Poids moléculaire |

238.08 g/mol |

Nom IUPAC |

(8-bromoquinolin-2-yl)hydrazine |

InChI |

InChI=1S/C9H8BrN3/c10-7-3-1-2-6-4-5-8(13-11)12-9(6)7/h1-5H,11H2,(H,12,13) |

Clé InChI |

VUZPEGVJWUCZTJ-UHFFFAOYSA-N |

SMILES canonique |

C1=CC2=C(C(=C1)Br)N=C(C=C2)NN |

Origine du produit |

United States |

Synthetic Methodologies for 8 Bromo 2 Hydrazinylquinoline and Its Precursors

Retrosynthetic Analysis and Key Intermediates for 8-Bromo-2-hydrazinylquinoline

A logical retrosynthetic analysis of this compound identifies several key intermediates and strategic bond disconnections. The primary disconnection is the C-N bond of the hydrazinyl group at the C2 position. This leads back to a crucial precursor, 8-bromo-2-chloroquinoline (B70218) , and hydrazine (B178648). The 2-chloro substituent serves as an excellent leaving group for nucleophilic aromatic substitution.

Further deconstruction of 8-bromo-2-chloroquinoline involves breaking the pyridine (B92270) ring. This can be envisioned through pathways analogous to classical quinoline (B57606) syntheses. For instance, a Doebner-von Miller or Skraup-type disconnection points to 2-bromoaniline (B46623) as the foundational aromatic starting material. This aniline (B41778) derivative provides the pre-installed bromine atom at the correct position on the benzene (B151609) ring portion of the final quinoline structure. The remaining atoms of the pyridine ring are derived from a three-carbon synthon, such as acrolein or glycerol.

Therefore, the key intermediates in the synthesis of this compound are:

2-Bromoaniline : The primary starting material that incorporates the 8-bromo substitution pattern.

8-Bromo-2-hydroxyquinoline (or its tautomer, 8-bromoquinolin-2(1H)-one) : Often an initial cyclization product.

8-Bromo-2-chloroquinoline : A key activated intermediate for the introduction of the hydrazinyl group.

This retrosynthetic pathway prioritizes the use of a pre-brominated aniline to avoid challenges with the regioselectivity of brominating the quinoline ring directly at the 8-position as a final step.

Conventional Multi-Step Synthetic Routes

Traditional syntheses rely on robust, well-established reactions for ring formation followed by functional group manipulations.

The construction of the 8-bromoquinoline (B100496) core typically employs cyclization reactions starting from 2-bromoaniline. Two of the most prominent methods are the Skraup and Doebner-von Miller reactions. nih.govtandfonline.comwikipedia.org

Skraup Synthesis : This method involves heating 2-bromoaniline with glycerol, sulfuric acid, and an oxidizing agent (like nitrobenzene). wikipedia.orgiipseries.orgorganicreactions.org Glycerol dehydrates in the acidic medium to form acrolein, which then undergoes a Michael addition with the aniline, followed by cyclization and oxidation to yield 8-bromoquinoline. iipseries.orgorgsyn.org A procedure for synthesizing 8-bromoquinoline from 2-bromoaniline using this approach has been described as a "painless" modification, indicating optimized conditions to control the often-vigorous nature of the reaction. wordpress.com

Doebner-von Miller Reaction : This is a more versatile method where an α,β-unsaturated aldehyde or ketone reacts with an aniline in the presence of an acid catalyst. wikipedia.orggriffith.edu.au For instance, reacting 2-bromoaniline with crotonaldehyde (B89634) would yield 8-bromo-2-methylquinoline. nih.gov Similarly, using acrolein diethyl acetal (B89532) (a precursor to acrolein) with 2-bromoaniline in the presence of hydrochloric acid is another viable route to the 8-bromoquinoline scaffold. chemicalbook.com

Once the quinoline ring is formed, functional group interconversion is necessary. If the cyclization yields 8-bromo-2-hydroxyquinoline, it must be converted to a more reactive intermediate for hydrazination. This is commonly achieved by treating the 2-hydroxyquinoline (B72897) with a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to produce the key intermediate, 8-bromo-2-chloroquinoline. researchgate.net

An alternative to starting with a brominated aniline is to brominate a pre-formed quinoline ring. However, direct electrophilic bromination of quinoline itself typically occurs on the benzene ring at positions 5 and 7. Achieving selective bromination at the C8 position is challenging. Studies on the bromination of 8-substituted quinolines, such as 8-hydroxyquinoline (B1678124) or 8-aminoquinoline, show that substitution often occurs at the 5 and 7 positions. researchgate.netresearchgate.net A patent describes a method for the bromination of a substituted 2,4-dichloroquinoline (B42001) at the 8-position using N-bromosuccinimide (NBS) and an acid like trifluoroacetic acid (TFA), which suggests that the electronic nature of the quinoline ring can direct bromination. google.com

The final and crucial step is hydrazination. This is typically accomplished via a nucleophilic aromatic substitution reaction. The electron-deficient nature of the pyridine ring, particularly at the C2 and C4 positions, facilitates this reaction. 8-Bromo-2-chloroquinoline is refluxed with hydrazine hydrate (B1144303) in a suitable solvent, such as ethanol (B145695) or methanol. The hydrazine acts as a nucleophile, displacing the chloride ion to form the final product, this compound. nih.gov This reaction is a standard and efficient method for introducing a hydrazine group onto a halo-substituted quinoline ring. researchgate.net

Table 1: Comparison of Conventional Quinoline Cyclization Methods

| Method | Precursors | Reagents | Typical Product from 2-Bromoaniline | Notes |

| Skraup Synthesis | Aniline, Glycerol | H₂SO₄, Oxidizing Agent (e.g., Nitrobenzene) | 8-Bromoquinoline | Reaction can be highly exothermic and difficult to control. wikipedia.orgorgsyn.org |

| Doebner-von Miller | Aniline, α,β-Unsaturated Carbonyl | Acid Catalyst (e.g., HCl, Lewis Acids) | 8-Bromo-2-methylquinoline (using crotonaldehyde) | More versatile than Skraup; allows for substituted pyridine rings. wikipedia.orgnih.gov |

| Conrad-Limpach | Aniline, β-Ketoester | Acid or Thermal Cyclization | 8-Bromo-4-hydroxyquinoline | Primarily yields 4-hydroxy (4-quinolone) derivatives. nih.gov |

Modern and Sustainable Synthetic Approaches

Recent advancements in organic synthesis have focused on developing more efficient, cost-effective, and environmentally friendly methods. These principles have been applied to the synthesis of quinoline derivatives, offering alternatives to traditional protocols.

Transition-metal catalysis has become a powerful tool for constructing complex molecules, including quinolines. beilstein-journals.org Catalysts based on palladium, copper, rhodium, cobalt, and iron are commonly used to facilitate cycloadditions, C-H annulations, and multicomponent reactions under milder conditions than classical methods. beilstein-journals.orgmdpi.com

Examples of catalytic approaches relevant to quinoline synthesis include:

Iron-catalyzed Domino Reactions : Earth-abundant iron catalysts have been used for the synthesis of substituted quinolines from simple starting materials like anilines, styrenes, or aldehydes. beilstein-journals.orgrsc.org These methods often proceed through domino or cascade sequences, improving step- and atom-economy.

Copper-catalyzed Multicomponent Reactions : Copper(II) triflate has been shown to catalyze the three-component coupling of anilines, aldehydes, and alkynes to form a variety of substituted quinolines without the need for special ligands or an inert atmosphere. acs.orgacs.org

Rhodium and Cobalt-catalyzed C-H Activation : These methods involve the direct functionalization of C-H bonds, allowing for novel disconnections and the construction of the quinoline ring through cascade C-H activation and heteroannulation. mdpi.com

While these methods may not have been specifically optimized for this compound, they represent the modern toolkit available for synthesizing its core structure and precursors with high efficiency.

The principles of green chemistry aim to reduce waste, minimize energy consumption, and use less hazardous substances. tandfonline.comresearchgate.net In quinoline synthesis, this has led to the development of one-pot reactions, the use of greener solvents like water or ethanol, and the application of recyclable nanocatalysts. researchgate.netacs.orgresearchgate.net Microwave and ultrasound irradiation have also been employed to shorten reaction times and improve yields. nih.govrsc.org

Flow chemistry has emerged as a particularly valuable technology for organic synthesis, offering significant advantages in safety, scalability, and process control. researchgate.net The use of continuous-flow reactors allows for precise control over reaction parameters such as temperature, pressure, and residence time. This is especially beneficial for highly exothermic reactions like the Skraup synthesis, mitigating safety risks. researchgate.net Flow processes have been developed for classical quinoline syntheses, including the Doebner-von Miller reaction, as well as for modern photochemical methods, demonstrating the potential for producing quinoline derivatives on a larger scale with high efficiency and reproducibility. rsc.orgacs.orgvapourtec.com

Table 2: Overview of Modern & Sustainable Synthetic Approaches

| Approach | Key Features | Examples in Quinoline Synthesis | Potential Advantages |

| Catalytic Methods | Use of transition-metal or earth-abundant metal catalysts. | Fe-catalyzed domino reactions, Cu-catalyzed multicomponent reactions. beilstein-journals.orgacs.org | Milder conditions, higher yields, improved selectivity, high atom economy. |

| Green Chemistry | Use of safe solvents (water, ethanol), one-pot synthesis, recyclable catalysts. | p-TSA catalyzed synthesis in water, use of nano-Fe₃O₄ catalysts. tandfonline.comresearchgate.net | Reduced environmental impact, lower cost, less hazardous waste. |

| Flow Chemistry | Reactions performed in continuous-flow reactors. | Continuous photochemical synthesis, scaled Doebner-Miller reaction. researchgate.netacs.org | Enhanced safety, better process control, easy scalability, high reproducibility. |

Microwave-Assisted Synthesis Techniques

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering significant advantages over conventional heating methods, including reduced reaction times, increased yields, and enhanced product purity. beilstein-journals.org These benefits are attributed to the efficient and uniform heating of the reaction mixture by microwave irradiation. In the context of quinoline chemistry, microwave-assisted techniques have been successfully employed for the synthesis of various derivatives. nih.gov

While a specific protocol for the direct microwave-assisted synthesis of this compound is not extensively documented, a plausible and efficient synthetic route can be extrapolated from established methodologies for similar heterocyclic compounds. A likely precursor for this synthesis is 8-bromo-2-chloroquinoline. The transformation would involve a nucleophilic substitution reaction where the chloro group at the C2 position is displaced by hydrazine.

A typical microwave-assisted procedure would involve the following steps:

Reactant Mixture Preparation: 8-bromo-2-chloroquinoline and an excess of hydrazine hydrate would be combined in a suitable solvent within a microwave-safe reaction vessel. The choice of solvent is crucial and is often a high-boiling point polar solvent that can efficiently absorb microwave energy, such as dimethylformamide (DMF) or ethanol.

Microwave Irradiation: The sealed reaction vessel is then subjected to microwave irradiation in a dedicated microwave reactor. The reaction temperature and time are critical parameters that need to be optimized. Based on similar transformations, a temperature in the range of 100-150°C and a reaction time of 10-30 minutes would be a reasonable starting point for optimization. nih.gov

Reaction Monitoring and Work-up: The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature. The work-up procedure typically involves pouring the mixture into water to precipitate the crude product, which is then collected by filtration.

The following table outlines a hypothetical set of reaction conditions for the microwave-assisted synthesis of this compound, based on typical parameters for similar nucleophilic aromatic substitution reactions.

Table 1: Hypothetical Microwave-Assisted Synthesis Parameters for this compound

| Parameter | Value |

| Precursor | 8-Bromo-2-chloroquinoline |

| Reagent | Hydrazine hydrate (excess) |

| Solvent | Dimethylformamide (DMF) |

| Temperature | 120 °C |

| Time | 15 minutes |

| Power | 100-200 W |

This microwave-assisted approach is anticipated to significantly reduce the reaction time compared to conventional heating methods, which often require several hours of refluxing. The efficiency of microwave heating can also lead to higher yields and a cleaner reaction profile, minimizing the formation of byproducts.

Advanced Purification and Isolation Techniques for Synthetic Materials

The purification and isolation of the synthesized this compound are critical steps to ensure the high purity required for subsequent applications. Given the nature of quinoline derivatives, a combination of techniques is often employed to remove unreacted starting materials, reagents, and byproducts.

Crystallization: Recrystallization is a fundamental and highly effective method for purifying solid organic compounds. The choice of solvent is paramount for successful crystallization. For quinoline derivatives, common solvents for recrystallization include ethanol, methanol, ethyl acetate (B1210297), and mixtures of these with water or hexane. The crude this compound would be dissolved in a minimum amount of a hot solvent in which it is highly soluble. Upon cooling, the solubility decreases, leading to the formation of crystals of the purified compound, while impurities remain in the mother liquor. The process may need to be repeated to achieve the desired level of purity.

Column Chromatography: For more challenging purifications or to separate mixtures of closely related compounds, column chromatography is the method of choice. nih.gov Silica (B1680970) gel is the most commonly used stationary phase for the purification of quinoline derivatives. A suitable mobile phase (eluent) is selected to achieve good separation. The polarity of the eluent is critical; a gradient of solvents, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate), is often used. The fractions are collected and analyzed by TLC to identify those containing the pure product.

The following table summarizes the key aspects of these advanced purification techniques as they would be applied to this compound.

Table 2: Advanced Purification and Isolation Techniques

| Technique | Description | Key Parameters |

| Recrystallization | Dissolving the crude product in a hot solvent and allowing it to cool slowly to form pure crystals. | Solvent selection (e.g., ethanol, methanol), cooling rate. |

| Column Chromatography | Separation of the compound from impurities based on differential adsorption on a stationary phase. | Stationary phase (e.g., silica gel), mobile phase (e.g., hexane/ethyl acetate gradient). |

| Washing | The crude solid can be washed with various solvents to remove specific impurities. For instance, washing with a non-polar solvent like ether or pentane (B18724) can remove non-polar byproducts. reddit.com | Selection of appropriate washing solvents based on impurity solubility. reddit.com |

| Acid-Base Extraction | As a basic compound, this compound can be dissolved in an acidic aqueous solution to separate it from non-basic impurities. The pure compound can then be recovered by basifying the aqueous solution and extracting with an organic solvent. | pH adjustment, choice of acid and base, extraction solvent. |

The selection of the most appropriate purification strategy will depend on the specific impurities present in the crude product. A combination of these techniques often provides the highest purity of the final compound.

Chemical Reactivity and Advanced Derivatization Strategies

Reactivity of the Hydrazinyl Moiety

The hydrazinyl group (–NHNH2) at the 2-position of the quinoline (B57606) ring is a versatile nucleophile, serving as a precursor for a variety of derivatives through cyclization, condensation, and substitution reactions.

The hydrazinyl group is a key building block for the synthesis of five-membered heterocyclic rings, which are prevalent scaffolds in pharmacologically active compounds. nih.govmdpi.com The terminal amino group and the adjacent nitrogen atom can participate in cyclocondensation reactions with appropriate bifunctional reagents.

Pyrazoles: Pyrazole (B372694) rings can be constructed by reacting the hydrazinyl moiety with 1,3-dicarbonyl compounds. For instance, the condensation of a related acetohydrazide with acetylacetone (B45752) provides a pathway to pyrazole derivatives. nih.govmdpi.com This reaction proceeds through initial hydrazone formation followed by intramolecular cyclization and dehydration. nih.gov

Triazoles: 1,2,4-Triazole systems can be synthesized from the hydrazinyl group through a multi-step process. A common method involves the reaction with isothiocyanates to form a hydrazinecarbothioamide intermediate. nih.govmdpi.com This intermediate can then be cyclized under basic conditions to yield the corresponding triazole-3-thiol. nih.govresearchgate.net

Oxadiazoles: The synthesis of 1,3,4-oxadiazoles can be achieved by reacting the hydrazinyl function with various one-carbon donors. For example, treating a hydrazide precursor with carbon disulfide in the presence of a base leads to the formation of a 5-mercapto-1,3,4-oxadiazole ring. researchgate.net Alternatively, condensation with carboxylic acids or their derivatives, often in the presence of a dehydrating agent like phosphorus oxychloride, can yield 2,5-disubstituted 1,3,4-oxadiazoles. nih.govorganic-chemistry.org

Table 1: Cyclization Reactions of the Hydrazinyl Moiety

| Target Heterocycle | Reagent(s) | General Product Structure |

|---|---|---|

| Pyrazole | 1,3-Diketones (e.g., acetylacetone) | 8-Bromo-2-(pyrazol-1-yl)quinoline derivative |

| 1,2,4-Triazole | Isothiocyanates, then base | 8-Bromo-2-(4-substituted-5-thiol-4H-1,2,4-triazol-3-yl)quinoline |

| 1,3,4-Oxadiazole | Carbon Disulfide / KOH | 8-Bromo-2-(5-mercapto-1,3,4-oxadiazol-2-yl)quinoline |

| 1,3,4-Oxadiazole | Carboxylic Acid / POCl₃ | 8-Bromo-2-(5-substituted-1,3,4-oxadiazol-2-yl)quinoline |

The terminal amino group of the hydrazinyl moiety readily undergoes condensation reactions with aldehydes and ketones. This reaction, typically performed under mild acidic catalysis, results in the formation of hydrazones, a class of imines characterized by a C=N-N bond. researchgate.net The reaction is straightforward and generally high-yielding. researchgate.net For example, reacting a hydrazide derivative with various benzaldehydes produces the corresponding N'-benzylidenehydrazides. nih.gov These hydrazones are often stable, crystalline solids and can serve as intermediates for further transformations, such as cyclization reactions. nih.gov

Table 2: Condensation with Carbonyl Compounds

| Carbonyl Compound | Catalyst | Product Type |

|---|---|---|

| Aldehydes (R-CHO) | Acid (e.g., Acetic Acid) | Hydrazone (Schiff Base) |

| Ketones (R-CO-R') | Acid (e.g., Acetic Acid) | Hydrazone (Schiff Base) |

The nucleophilic character of the hydrazinyl group allows for reactions with various electrophiles at the terminal nitrogen atom.

Acylation: Reaction with acylating agents such as acyl chlorides or acid anhydrides yields N-acylhydrazide derivatives. This is a fundamental transformation that can introduce a wide range of functional groups and is often a preliminary step for certain cyclization reactions.

Sulfonylation: Similarly, sulfonylation with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a base affords the corresponding N-sulfonylhydrazides.

Alkylation: Direct alkylation with alkyl halides can be complex, potentially leading to mixtures of mono- and poly-alkylated products at both nitrogen atoms. Reaction conditions must be carefully controlled to achieve selective substitution.

Reactivity of the Bromo Substituent

The bromine atom at the 8-position of the quinoline ring is a versatile handle for introducing molecular diversity, primarily through metal-catalyzed cross-coupling reactions and, under certain conditions, nucleophilic substitution.

Palladium-catalyzed reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and aryl bromides are common substrates for these transformations. yonedalabs.com

Suzuki Reaction: The Suzuki coupling involves the reaction of the aryl bromide with an organoboron species, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.org This reaction is widely used to form new carbon-carbon bonds, enabling the synthesis of biaryl compounds or the introduction of alkyl, alkenyl, or alkynyl groups at the 8-position. google.comnih.gov

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.org This allows for the vinylation of the quinoline core at the 8-position, providing access to stilbene-like structures. nih.gov

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl bromide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org It is a highly efficient method for synthesizing arylalkynes. libretexts.org

Buchwald-Hartwig Amination: This reaction creates a new carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine. wikipedia.org It is a premier method for synthesizing arylamines and has been successfully applied to bromoquinoline systems. ias.ac.inlibretexts.org

Table 3: Palladium-Catalyzed Cross-Coupling Reactions at the Bromo Substituent

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed |

|---|---|---|---|

| Suzuki | Boronic Acid/Ester (R-B(OH)₂) | Pd(PPh₃)₄ + Base (e.g., Na₂CO₃) | C-C |

| Heck | Alkene (R-CH=CH₂) | Pd(OAc)₂ + Ligand + Base | C-C |

| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd Catalyst + Cu(I) Co-catalyst + Base | C-C |

| Buchwald-Hartwig | Amine (R₂NH) | Pd Catalyst + Ligand + Base | C-N |

Nucleophilic aromatic substitution (SNAr) involves the replacement of a halide on an aromatic ring by a nucleophile. Unlike SN1 and SN2 reactions, the SNAr mechanism typically proceeds via a two-step addition-elimination pathway, forming a temporary Meisenheimer complex. nih.gov The success of SNAr reactions is highly dependent on the electronic properties of the aromatic ring. The reaction is significantly favored when strong electron-withdrawing groups are present ortho and/or para to the leaving group, as they stabilize the negative charge of the Meisenheimer intermediate. mdpi.com

For 8-Bromo-2-hydrazinylquinoline, the quinoline ring itself is moderately electron-deficient. However, without additional strong electron-withdrawing substituents on the carbocyclic ring, the bromo group at the 8-position is not highly activated towards SNAr. Consequently, displacing the bromide with nucleophiles via an SNAr mechanism would likely require harsh reaction conditions (high temperatures and pressures) or the use of very powerful nucleophiles.

Metal-Halogen Exchange and Organometallic Transformations

Metal-halogen exchange is a powerful tool in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. wikipedia.org This reaction typically involves the treatment of an aryl halide with an organometallic reagent, such as an organolithium or Grignard reagent, to generate a new organometallic species. wikipedia.org In the context of this compound, the bromine atom at the C8 position could theoretically undergo such an exchange.

Reactivity of the Quinoline Core

The reactivity of the quinoline ring is influenced by the electron-withdrawing nature of the nitrogen atom, which deactivates the pyridine (B92270) ring towards electrophilic attack and activates it towards nucleophilic attack. The benzene (B151609) ring, by contrast, is more susceptible to electrophilic substitution.

Electrophilic Aromatic Substitution Patterns on the Quinoline Ring

Electrophilic aromatic substitution on the quinoline nucleus is a complex process, with the position of substitution being highly dependent on the reaction conditions and the nature of the substituents already present on the ring. The nitrogen atom deactivates the pyridine ring (positions 2, 3, and 4), making the benzene ring (positions 5, 6, 7, and 8) the preferred site for electrophilic attack.

For this compound, the directing effects of both the bromo and hydrazinyl groups must be considered. The bromine atom is a deactivating, ortho-, para-director, while the hydrazinyl group is an activating, ortho-, para-director. The interplay of these electronic effects would determine the regioselectivity of electrophilic substitution. It is plausible that substitution would occur at the C5 and C7 positions of the benzene ring. However, without specific experimental data from nitration, halogenation, or Friedel-Crafts reactions on this compound, any prediction of the substitution pattern remains speculative.

Regioselective Functionalization of the Quinolone Nucleus

Regioselective functionalization of the quinoline core can be achieved through various strategies, including directed ortho-metalation (DoM). baranlab.org In DoM, a directing group on the aromatic ring coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. baranlab.org The hydrazinyl group, or a protected derivative thereof, at the C2 position of this compound could potentially act as a directing group, facilitating lithiation at the C3 position. Subsequent reaction with an electrophile would then introduce a substituent at this position.

Alternatively, palladium-catalyzed cross-coupling reactions such as the Suzuki, wikipedia.orgresearchgate.netorganic-chemistry.orglibretexts.orgnih.gov Heck, wikipedia.orgorganic-chemistry.orgnih.govlibretexts.orgprinceton.edu and Buchwald-Hartwig amination wikipedia.orgorganic-chemistry.orgias.ac.inlibretexts.orgacsgcipr.org are powerful methods for the functionalization of aryl halides. The bromine atom at the C8 position of this compound makes it a suitable substrate for these reactions, allowing for the introduction of aryl, vinyl, and amino groups, respectively. While these reactions are standard for aryl bromides, their application to this specific molecule, and the potential for competing reactions involving the hydrazinyl group, have not been specifically reported.

Multi-Functional Group Transformations and Tandem Reaction Sequences

The presence of both a bromo and a hydrazinyl group on the quinoline scaffold of this compound offers the potential for complex multi-functional group transformations and tandem reaction sequences. For instance, the hydrazinyl group can be converted into a variety of other functional groups or used as a handle for the construction of fused heterocyclic rings. airo.co.in

A hypothetical tandem sequence could involve an initial palladium-catalyzed cross-coupling reaction at the C8 position, followed by a cyclocondensation reaction involving the hydrazinyl group at the C2 position to construct a polycyclic aromatic system. Such strategies would be valuable for the synthesis of complex molecules with potential applications in medicinal chemistry and materials science. However, the design and execution of such sequences for this compound require experimental validation that is currently absent from the literature.

Kinetic and Mechanistic Investigations of this compound Transformations

A thorough understanding of the reaction mechanisms and kinetics is crucial for the optimization of synthetic protocols and the rational design of new transformations. For this compound, mechanistic studies could elucidate the intricate electronic and steric effects that govern its reactivity. For example, kinetic studies could quantify the relative rates of competing reactions, such as proton abstraction versus metal-halogen exchange, or electrophilic attack at different positions on the quinoline ring.

Advanced techniques, such as in-situ spectroscopic monitoring and computational modeling, could provide valuable insights into the transition states and intermediates involved in the transformations of this molecule. Unfortunately, no specific kinetic or mechanistic investigations focused on this compound have been reported, leaving a significant void in the understanding of its chemical behavior.

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

High-resolution NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. For 8-Bromo-2-hydrazinylquinoline, a suite of NMR experiments would be employed to map out the carbon skeleton and the connectivity of protons, as well as to probe through-space interactions.

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

A comprehensive analysis using one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would be necessary to fully assign the proton and carbon signals of this compound and to establish its covalent framework.

¹H NMR: Would provide information on the number of different proton environments and their integrations. The chemical shifts would be indicative of the electronic environment of the protons, and spin-spin coupling patterns would reveal adjacent proton relationships.

¹³C NMR: Would identify the number of unique carbon atoms in the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, allowing for the tracing of proton networks within the quinoline (B57606) and hydrazinyl moieties.

HSQC (Heteronuclear Single Quantum Coherence): This technique would correlate directly bonded proton and carbon atoms, providing a clear assignment of the carbons bearing protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. It would be instrumental in connecting the different fragments of the molecule, for instance, linking the hydrazinyl group to the C2 position of the quinoline ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment would identify protons that are close to each other in space, which can help in determining the preferred conformation of the molecule in solution.

Despite the power of these techniques, specific experimental NMR data (¹H, ¹³C, COSY, HSQC, HMBC, NOESY) for this compound are not available in the reviewed scientific literature.

Solid-State NMR Spectroscopy for Crystal Structure and Dynamics

Solid-state NMR (ssNMR) spectroscopy provides valuable information about the structure and dynamics of molecules in the solid state, which can differ from their solution-state behavior. For this compound, ssNMR could be used to:

Determine the number of crystallographically inequivalent molecules in the unit cell.

Characterize intermolecular interactions, such as hydrogen bonding.

Provide information on the molecular conformation and dynamics in the crystalline form.

A search of the available literature did not yield any studies on the solid-state NMR analysis of this compound.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Elucidation

High-resolution mass spectrometry (HRMS) is a critical technique for the confirmation of the molecular formula of a compound and for gaining insight into its fragmentation behavior.

Molecular Formula Confirmation: HRMS provides a highly accurate mass measurement of the molecular ion, which allows for the unambiguous determination of the elemental composition. For this compound (C₉H₈BrN₃), the expected exact mass would be calculated and compared to the experimental value.

Fragmentation Pathway Elucidation: By analyzing the fragment ions produced upon ionization, a fragmentation pathway can be proposed. This provides further structural confirmation by identifying characteristic losses of neutral fragments from the parent molecule.

Specific high-resolution mass spectrometry data, including the exact mass and fragmentation patterns for this compound, are not reported in the surveyed scientific literature.

X-ray Crystallography for Absolute Structure Determination

Single-crystal X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a molecule in the solid state. An X-ray crystallographic study of this compound would provide precise information on bond lengths, bond angles, and torsion angles.

Crystal Packing, Supramolecular Assembly, and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The analysis of the crystal structure would reveal how the molecules of this compound are arranged in the crystal lattice. This includes the identification and characterization of:

Hydrogen Bonding: The hydrazinyl group provides both hydrogen bond donors (-NH₂) and acceptors (-N-), making hydrogen bonding a likely and significant intermolecular interaction. The quinoline nitrogen is also a potential hydrogen bond acceptor.

π-π Stacking: The aromatic quinoline ring system could participate in π-π stacking interactions with neighboring molecules.

Other Interactions: Halogen bonding involving the bromine atom is also a possibility.

A search for the crystal structure of this compound in crystallographic databases did not yield any results.

Conformational Analysis in the Solid State

The X-ray structure would provide a detailed picture of the conformation of the this compound molecule in the solid state. This includes the planarity of the quinoline ring system and the orientation of the hydrazinyl substituent relative to the ring.

No published X-ray crystallographic data for this compound could be located.

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Identification and Conformational Studies

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, provides a detailed fingerprint of the functional groups present in a molecule and can offer insights into its conformational arrangement. The vibrational modes of this compound are determined by the collective motions of its constituent atoms.

FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its distinct functional moieties. The hydrazinyl group (-NHNH2) would be identifiable by N-H stretching vibrations, typically appearing in the 3200-3400 cm⁻¹ region. The quinoline ring system would produce a series of complex bands. Aromatic C-H stretching vibrations are anticipated between 3000 and 3100 cm⁻¹. The C=C and C=N stretching vibrations of the quinoline ring are expected in the 1450-1650 cm⁻¹ range. The C-Br stretching vibration would likely be observed in the lower frequency region, typically between 500 and 650 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy, being particularly sensitive to non-polar bonds and symmetric vibrations, would complement the FT-IR data. The aromatic ring vibrations of the quinoline moiety are expected to produce strong Raman signals. The symmetric stretching of the C-Br bond would also be Raman active. Conformational studies can be aided by analyzing the low-frequency region of the Raman spectrum, which can provide information about the torsional and bending modes of the entire molecular structure.

A hypothetical data table summarizing the expected vibrational frequencies is presented below.

| Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

| N-H Stretch (Hydrazinyl) | 3200-3400 (broad) | Weak |

| Aromatic C-H Stretch | 3000-3100 | Moderate |

| C=C/C=N Ring Stretch | 1450-1650 | Strong |

| N-H Bend (Hydrazinyl) | 1580-1650 | Moderate |

| C-N Stretch | 1250-1350 | Moderate |

| C-Br Stretch | 500-650 | Strong |

This table is predictive and based on characteristic group frequencies. Actual experimental values may vary.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure and Photophysical Properties

Electronic spectroscopy, including UV-Visible absorption and fluorescence spectroscopy, is crucial for probing the electronic transitions within a molecule and understanding its photophysical properties. The electronic spectrum of this compound is dictated by the π-electron system of the quinoline ring, influenced by the bromo and hydrazinyl substituents.

UV-Visible Spectroscopy: The UV-Vis absorption spectrum of this compound in a suitable solvent is expected to show multiple absorption bands corresponding to π→π* and n→π* electronic transitions. Quinoline itself typically exhibits absorption maxima around 270 nm and 310 nm. The presence of the bromine atom and the electron-donating hydrazinyl group would likely cause a bathochromic (red) shift in these absorption bands due to their influence on the energy levels of the molecular orbitals.

Fluorescence Spectroscopy: Many quinoline derivatives are known to be fluorescent. nih.gov Upon excitation at an appropriate wavelength (determined from the absorption spectrum), this compound may exhibit fluorescence emission at a longer wavelength. The fluorescence properties, including the quantum yield and lifetime, would be sensitive to the solvent polarity and the presence of any intermolecular interactions. The electronic effects of the substituents on the quinoline ring play a significant role in determining the fluorescence emission wavelengths.

A hypothetical data table for the electronic spectroscopic properties is provided below.

| Spectroscopic Parameter | Expected Value |

| Absorption Maximum (λmax) | 280 - 350 nm |

| Molar Absorptivity (ε) | 10³ - 10⁴ L mol⁻¹ cm⁻¹ |

| Emission Maximum (λem) | > 350 nm |

| Stokes Shift | Variable |

| Fluorescence Quantum Yield (ΦF) | Variable |

This table is predictive and based on the general properties of quinoline derivatives. Actual experimental values are required for confirmation.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and Ab Initio methods, are instrumental in elucidating the electronic structure and predicting the reactivity of 8-Bromo-2-hydrazinylquinoline. These calculations provide a detailed picture of the electron distribution and orbital energies within the molecule.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity of a molecule. The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's nucleophilic character. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating its electrophilic character. The energy gap between the HOMO and LUMO is a key indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. For this compound, the electron-donating hydrazinyl group and the electron-withdrawing bromine atom, along with the quinoline (B57606) ring system, influence the energies and localizations of these orbitals. DFT calculations on similar heterocyclic compounds, such as 2-(2-Hydrazineyl)thiazole derivatives, have shown that the HOMO-LUMO energy gap can indicate significant charge transfer phenomena within the molecule. dntb.gov.ua

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecular surface. Regions of negative potential (typically colored red or yellow) indicate areas rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. For this compound, the nitrogen atoms of the quinoline ring and the hydrazinyl group are expected to be regions of high electron density, while the hydrogen atoms of the hydrazinyl group would exhibit a positive potential.

Fukui functions are used to predict the local reactivity of different atomic sites within a molecule. They quantify the change in electron density at a particular point in the molecule when an electron is added or removed. This allows for the identification of the most likely sites for nucleophilic, electrophilic, and radical attack.

| Computational Parameter | Predicted Value/Observation for this compound (based on analogs) | Significance |

|---|---|---|

| HOMO Energy | Localized on the hydrazinyl group and parts of the quinoline ring | Indicates regions susceptible to electrophilic attack. |

| LUMO Energy | Distributed over the quinoline ring system | Indicates regions susceptible to nucleophilic attack. |

| HOMO-LUMO Gap | Relatively small, suggesting potential for charge transfer | Indicates chemical reactivity and electronic transitions. |

| MEP - Negative Potential | Around the nitrogen atoms of the hydrazinyl group and quinoline ring | Likely sites for electrophilic attack and hydrogen bonding. |

| MEP - Positive Potential | Around the hydrogen atoms of the hydrazinyl group | Likely sites for nucleophilic attack. |

This compound can exist in different spatial arrangements, or conformations, due to the rotation around the C-N bond of the hydrazinyl group. Conformational analysis using computational methods can identify the most stable conformers and the energy barriers between them. The planarity of the quinoline ring system is a key structural feature, and studies on the crystal structure of the related 2-Hydrazinylquinoline show a slight torsion angle between the hydrazinyl group and the quinolinyl nitrogen atom. researchgate.net

Tautomerism is another important aspect to consider for this molecule. The hydrazinyl group can potentially exist in equilibrium between the hydrazinyl form (-NH-NH2) and a hydrazono tautomer. Computational studies on similar heterocyclic systems, such as 7-hydroxy-8-(azophenyl)quinoline, have successfully been used to investigate the relative stabilities of different tautomers in various environments. beilstein-journals.org For this compound, DFT calculations can predict the relative energies of the possible tautomers and provide insights into the tautomeric equilibrium. It is also noted that hydrazonoindolin-2-ones can exist as interconverting E- and Z-isomers in solution. mdpi.com

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Interactions

Molecular Dynamics (MD) simulations can provide a dynamic picture of the behavior of this compound over time. These simulations model the movements of atoms and molecules, allowing for the exploration of conformational flexibility and interactions with the surrounding environment, such as solvent molecules. MD studies can reveal how the molecule behaves in solution, including its preferred conformations and the nature of its interactions with solvent molecules through hydrogen bonding or other non-covalent forces. Such simulations are crucial for understanding the behavior of the molecule in a biological or chemical system.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry can be used to predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model. For this compound, DFT calculations can predict its infrared (IR) vibrational frequencies, nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis). The calculated spectra can aid in the interpretation of experimental data and the structural elucidation of the molecule and its derivatives. For instance, the calculated vibrational frequencies can be assigned to specific vibrational modes of the molecule.

| Spectroscopic Technique | Predicted Parameter | Information Gained |

|---|---|---|

| Infrared (IR) Spectroscopy | Vibrational frequencies and intensities | Identification of functional groups (e.g., N-H, C=N, C-Br). |

| Nuclear Magnetic Resonance (NMR) | 1H and 13C chemical shifts | Elucidation of the molecular structure and electronic environment of atoms. |

| UV-Visible Spectroscopy | Electronic transition energies and oscillator strengths | Information about the electronic structure and conjugation. |

Computational Elucidation of Reaction Mechanisms and Transition State Analysis

Computational methods are invaluable for studying the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify reactants, products, intermediates, and transition states. Transition state analysis allows for the calculation of activation energies, which are crucial for understanding reaction rates. For example, the synthesis of related hydrazinylquinolines has been studied, and computational methods could be applied to elucidate the step-by-step mechanism of the formation of this compound. mdpi.com Similarly, the mechanisms of reactions where this compound acts as a reactant, such as in the formation of pyrazole (B372694) derivatives, can be investigated. researchgate.netnih.gov

In Silico Design of Novel Derivatives with Tailored Chemical Properties

The insights gained from computational studies of this compound can be leveraged for the in silico design of novel derivatives with specific, tailored chemical properties. By systematically modifying the structure of the parent molecule (e.g., by adding or changing functional groups) and computationally evaluating the properties of the resulting derivatives, it is possible to identify candidates with enhanced characteristics for various applications. mdpi.comresearchgate.net For example, derivatives could be designed to have altered electronic properties, improved solubility, or specific binding affinities for biological targets. This rational design approach can significantly accelerate the discovery and development of new functional molecules based on the this compound scaffold.

Applications in Non Biological Chemical Synthesis and Materials Science

Use as a Versatile Synthon for Complex Heterocyclic Architectures

The hydrazinyl moiety in 8-Bromo-2-hydrazinylquinoline is a potent binucleophile, making it an excellent starting material for the construction of more complex heterocyclic systems. This functionality allows for the formation of new rings fused onto the quinoline (B57606) core, a common strategy in the synthesis of novel organic compounds.

The reaction of 2-hydrazinylquinolines with various electrophiles is a well-established method for synthesizing fused heterocyclic systems. For instance, condensation of 2-hydrazinylquinoline with β-dicarbonyl compounds or their equivalents leads to the formation of pyrazole-fused quinolines. Similarly, reaction with α-haloketones can yield triazine-fused systems. The presence of the bromine atom at the 8-position of this compound offers a subsequent handle for further functionalization or ring formation through reactions like intramolecular Heck or Suzuki couplings, potentially leading to complex, bridged polycyclic architectures.

Aza-fused polycyclic quinolines have been efficiently synthesized through rhodium(III)-based direct double C-H activation of N-aryl azoles followed by cyclization with alkynes. nih.gov This highlights a modern approach to constructing complex quinoline-based systems. The general reactivity of hydrazinyl-substituted heterocycles in forming fused rings is also well-documented, such as the use of 3-hydrazinylquinoxalin-2-ol in the synthesis of triazoloquinoxaline, imidazoquinoxaline, and other fused systems.

| Reagent Type | Resulting Fused Ring System | Potential for Bridged Systems |

| β-Dicarbonyl Compounds | Pyrazolo[1,5-a]quinoline | Yes, via subsequent reaction of the 8-bromo group |

| α-Haloketones | semanticscholar.orgacs.orgmdpi.comTriazino[4,3-a]quinoline | Yes, through intramolecular cyclization |

| Dicarbonyl Compounds | Pyridazino[3,4-b]quinoline | Possible with appropriately functionalized reagents |

Quinoline and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry due to their wide range of biological activities. nih.gov this compound is an ideal starting material for the generation of chemical libraries with diverse molecular frameworks. The hydrazinyl group can be readily converted into a variety of other functional groups or used as a point of attachment for different substituents. For example, condensation with a library of aldehydes and ketones would produce a diverse set of hydrazone derivatives. These hydrazones can then be cyclized to form various five- and six-membered heterocyclic rings.

Furthermore, the bromine atom at the 8-position can be exploited using modern cross-coupling techniques (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce a wide array of aryl, heteroaryl, alkyl, or amino substituents. This dual functional handle (the hydrazinyl group and the bromo group) allows for a combinatorial approach to synthesize a large number of structurally diverse molecules based on the quinoline scaffold. The synthesis of combinatorial libraries on rigid scaffolds, such as pyrazoles and isoxazoles, has proven to be a powerful tool in drug discovery. mdpi.com

Development of Novel Ligands in Coordination Chemistry

The quinoline nucleus, particularly with nitrogen and oxygen or other heteroatom-containing substituents, is a classic framework for the design of chelating ligands in coordination chemistry. The 2-hydrazinylquinoline moiety is a well-known bidentate ligand, coordinating to metal ions through the quinoline nitrogen and one of the hydrazinyl nitrogens.

This compound is expected to form stable complexes with a variety of transition metals. The coordination would likely involve the nitrogen atom of the quinoline ring and the terminal nitrogen of the hydrazinyl group, forming a five-membered chelate ring. The synthesis of such complexes would typically involve the reaction of this compound with a metal salt in a suitable solvent.

The resulting metal complexes can be characterized by various spectroscopic techniques such as FT-IR, UV-Vis, and NMR spectroscopy, as well as by X-ray crystallography to determine their precise coordination geometry. The electronic properties of these complexes would be influenced by the nature of the metal ion and the presence of the bromo substituent on the quinoline ring. The synthesis and characterization of metal complexes with Schiff bases derived from hydrazides are extensively reported, providing a methodological basis for complexes of this compound. jmchemsci.comjptcp.commdpi.com Hydrazone ligands, in general, are known to coordinate with metal ions to produce stable metal complexes, often exhibiting keto-enol tautomerism. jocpr.com

| Metal Ion | Potential Coordination Geometry | Expected Color |

| Cu(II) | Square Planar or Distorted Octahedral | Green or Blue |

| Ni(II) | Octahedral or Square Planar | Green or Red/Yellow |

| Co(II) | Tetrahedral or Octahedral | Blue or Pink/Violet |

| Zn(II) | Tetrahedral | Colorless |

Metal complexes incorporating hydrazone and related ligands have shown significant catalytic activity in various organic transformations. researchgate.net Complexes of this compound could potentially be explored as catalysts for reactions such as oxidation, reduction, and carbon-carbon bond formation. The electronic properties of the quinoline ring, modified by the electron-withdrawing bromine atom, could influence the catalytic activity of the metal center.

For example, copper complexes with hydrazone ligands have been investigated for their catalytic activity. The catalytic performance of metal complexes derived from a Schiff base of 2-fluoro-N'-((2-hydroxyphenyl)methylene)benzohydrazide was examined in the oxidation of aniline (B41778), demonstrating high selectivity. nih.gov This suggests that metal complexes of this compound could also exhibit interesting catalytic properties. The versatility of hydrazone metal complexes extends to various applications in analytical and medicinal chemistry. jocpr.com

Precursor for Advanced Polymeric Materials and Organic Optoelectronic Devices

Quinoline derivatives are known for their thermal stability and unique photophysical properties, making them attractive components for advanced materials. tubitak.gov.tr Quinoline-based compounds have applications in organic light-emitting diodes (OLEDs) and solar cells due to their electron-transporting capabilities and ease of structural modification. semanticscholar.orgnih.gov

The presence of both a bromo and a hydrazinyl group on the quinoline scaffold of this compound provides two reactive sites for polymerization. For instance, the bromine atom can participate in cross-coupling polymerization reactions (e.g., Suzuki or Stille coupling) with difunctional monomers to create conjugated polymers. The hydrazinyl group can be used to form polyhydrazones or be incorporated into other polymer backbones through condensation reactions. The resulting polymers could exhibit interesting optical and electronic properties, with potential applications in organic electronics.

Quinoline derivatives are well-established materials for optoelectronic applications. mdpi.com The incorporation of the this compound moiety into a polymer chain or as a component in a small molecule for an organic electronic device could lead to materials with tailored electronic and photophysical properties. The electron-withdrawing nature of the quinoline ring is beneficial for electron transport in such devices. semanticscholar.org

Applications in Chemo-Sensors and Molecular Probes

The hydrazinylquinoline scaffold is a known platform for the development of chemosensors and molecular probes. The lone pair of electrons on the nitrogen atoms of the hydrazinyl group, combined with the conjugated quinoline system, can act as a signaling unit. Upon interaction with specific analytes, changes in the electronic properties of the molecule can lead to detectable optical or electrochemical signals.

Derivatives of 2-hydrazinylquinoline have been utilized to synthesize hydrazones that exhibit changes in color or fluorescence in the presence of certain ions or molecules. For instance, a quinoline-based hydrazone derivative, synthesized from 2-hydrazinopyridine (B147025) and quinoline-2-carbaldehyde, has been reported as a colorimetric and fluorescent chemosensor for tributyltin (TBT). mdpi.com The interaction with TBT induces a noticeable color change and the appearance of fluorescence, making it a promising tool for environmental monitoring. mdpi.com

Interactive Data Table: Potential Sensing Applications of this compound Derivatives

| Derivative Type | Target Analyte (Hypothetical) | Sensing Mechanism (Postulated) | Potential Signal Change |

| Hydrazone Schiff Base | Heavy Metal Cations (e.g., Hg²⁺, Pb²⁺) | Chelation involving hydrazone and quinoline nitrogens | Colorimetric and/or Fluorescent "Turn-off" |

| Acylhydrazone | Anions (e.g., F⁻, AcO⁻) | Hydrogen bonding with N-H protons | Change in UV-Vis absorption or fluorescence |

| Pyrazole (B372694) Derivative | pH Changes | Protonation/deprotonation of the heterocyclic system | Ratiometric fluorescence changes |

Role in Supramolecular Chemistry and Self-Assembly Processes

The structure of this compound contains key features that are conducive to forming ordered supramolecular assemblies. The hydrazinyl group can act as both a hydrogen bond donor and acceptor, while the quinoline ring system can participate in π-π stacking interactions. These non-covalent interactions are the driving forces for self-assembly.

Studies on the parent compound, 2-hydrazinylquinoline, have shown that in the crystalline state, molecules assemble into supramolecular layers through N-H···N hydrogen bonds. nih.govnih.gov This demonstrates the inherent capability of the 2-hydrazinylquinoline moiety to direct supramolecular architecture.

The presence of the bromine atom at the 8-position can introduce additional, specific intermolecular interactions, such as halogen bonding. A halogen bond is a non-covalent interaction between a halogen atom (in this case, bromine) and a Lewis base. This interaction is directional and can be exploited to create well-defined, multi-dimensional supramolecular networks. The interplay of hydrogen bonding, π-π stacking, and potential halogen bonding could lead to the formation of complex and functional supramolecular materials.

While specific research on the self-assembly of this compound is not extensively documented, the fundamental principles of supramolecular chemistry suggest its promise as a building block for designing crystalline solids, gels, and other organized materials with potentially interesting electronic or photophysical properties.

Interactive Data Table: Potential Supramolecular Interactions of this compound

| Interaction Type | Participating Groups | Resulting Supramolecular Structure (Postulated) |

| Hydrogen Bonding | Hydrazinyl group (N-H donor, N acceptor) | 1D chains, 2D sheets |

| π-π Stacking | Quinoline aromatic rings | Columnar stacks, layered structures |

| Halogen Bonding | 8-Bromo group (halogen bond donor) | Directional links between molecules, 3D networks |

| Coordination Bonds | With metal ions via hydrazinyl/quinoline nitrogens | Metallo-supramolecular polymers or discrete complexes |

Future Directions and Emerging Research Avenues

Exploration of Unconventional Reactivity Pathways and New Chemical Transformations

The unique electronic and steric environment of 8-Bromo-2-hydrazinylquinoline paves the way for the exploration of unconventional reactivity. Future research could focus on leveraging the interplay between the bromine and hydrazinyl substituents to achieve novel chemical transformations. For instance, the development of intramolecular cyclization reactions, potentially mediated by transition metals, could lead to the synthesis of novel tricyclic and tetracyclic heterocyclic systems with underexplored biological and photophysical properties.

Furthermore, the hydrazinyl group can serve as a versatile handle for a variety of chemical modifications. Its reaction with dicarbonyl compounds, for example, can yield a diverse library of pyrazole-substituted quinolines. The exploration of diazotization-dediazoniation reactions of the hydrazinyl group could also open up avenues for the introduction of a wide range of functional groups at the 2-position of the quinoline (B57606) ring, which are not readily accessible through conventional methods.

Table 1: Potential Unconventional Reactions of this compound

| Reaction Type | Potential Reagents | Potential Products |

| Intramolecular Cyclization | Palladium catalysts, bases | Fused polycyclic heteroaromatics |

| Condensation Reactions | 1,3-Diketones, β-Ketoesters | Pyrazolyl-quinolines |

| Diazotization-Dediazoniation | Nitrous acid, followed by various nucleophiles | 2-Substituted-8-bromoquinolines |

| Cross-Coupling Reactions | Boronic acids, organostannanes (targeting the C-Br bond) | 8-Aryl/alkenyl-2-hydrazinylquinolines |

Integration into High-Throughput and Automated Synthesis Platforms

The demand for large and diverse chemical libraries for drug discovery and materials science necessitates the integration of key building blocks like this compound into high-throughput and automated synthesis platforms. Future efforts in this area would involve the development of robust and reliable synthetic protocols that are amenable to automation. This includes solid-phase synthesis strategies where this compound is anchored to a resin, allowing for the rapid and efficient generation of a library of derivatives through sequential chemical modifications.

Moreover, the use of microfluidic reactors could enable the precise control of reaction parameters, leading to improved yields and purities, which are critical for high-throughput screening campaigns. nih.gov The development of one-pot, multi-component reactions involving this compound would also be highly beneficial for the rapid generation of molecular complexity from simple starting materials. rsc.org

Advanced Catalysis and Sustainable Chemical Transformations Utilizing this compound

The nitrogen atoms in the quinoline ring and the hydrazinyl group of this compound make it an attractive candidate for the development of novel ligands for catalysis. Its derivatives could act as bidentate or even tridentate ligands for a variety of transition metals, leading to the formation of catalysts with unique reactivity and selectivity. These novel catalysts could be applied to a range of important chemical transformations, including cross-coupling reactions, hydrogenations, and oxidations.

In the realm of sustainable chemistry, the development of catalytic systems based on earth-abundant metals complexed with this compound derivatives would be of particular interest. beilstein-journals.org Furthermore, the immobilization of such catalysts on solid supports could facilitate their recovery and reuse, contributing to the development of more environmentally friendly chemical processes.

Development of Novel Spectroscopic Tools and Imaging Probes

Quinoline derivatives are well-known for their fluorescent properties, making them valuable scaffolds for the development of spectroscopic tools and imaging probes. nih.govcrimsonpublishers.com Future research could focus on the synthesis of this compound derivatives that exhibit desirable photophysical properties, such as large Stokes shifts, high quantum yields, and sensitivity to their local environment. These properties could be fine-tuned by modifying the substituents on the quinoline ring or by extending the π-conjugated system.

The hydrazinyl group offers a convenient point for the attachment of recognition moieties, enabling the development of fluorescent probes for the selective detection of biologically important analytes, such as metal ions, reactive oxygen species, and specific enzymes. rsc.org Such probes could find applications in bioimaging, diagnostics, and environmental monitoring.

Table 2: Potential Applications of this compound-Based Fluorescent Probes

| Target Analyte | Potential Recognition Moiety | Application Area |

| Metal Ions (e.g., Zn²⁺, Cu²⁺) | Polyamine chains, sulfur-containing groups | Bioimaging, Environmental Sensing |

| Reactive Oxygen Species (e.g., H₂O₂) | Boronate esters | Cellular Imaging, Disease Diagnosis |

| Enzymes (e.g., proteases) | Specific peptide sequences | Drug Discovery, Clinical Diagnostics |

Interdisciplinary Research with Nanoscience and Advanced Materials Engineering

The integration of this compound into the field of nanoscience and materials engineering holds significant promise. Its derivatives could be used to functionalize the surface of nanoparticles, such as gold nanoparticles or quantum dots, to impart specific recognition capabilities or to enhance their photophysical properties. rsc.org Such functionalized nanomaterials could be employed in targeted drug delivery, bioimaging, and sensing applications.

Furthermore, the planar structure of the quinoline ring suggests that its derivatives could be explored as building blocks for the synthesis of novel organic electronic materials. By incorporating this compound into polymers or small molecules, it may be possible to develop new materials with interesting semiconducting or light-emitting properties for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Methodologies for Stereoselective Synthesis of this compound Derivatives

The introduction of stereocenters into the derivatives of this compound can have a profound impact on their biological activity and material properties. Future research should therefore focus on the development of methodologies for the stereoselective synthesis of such derivatives. This could involve the use of chiral catalysts for asymmetric transformations or the employment of chiral auxiliaries to control the stereochemical outcome of reactions.

For instance, the stereoselective reduction of a ketone-containing derivative of this compound could lead to the formation of chiral alcohols. Similarly, asymmetric C-C bond-forming reactions could be employed to introduce chiral substituents at various positions of the quinoline ring. The development of such methodologies will be crucial for the synthesis of enantiomerically pure compounds for evaluation in biological systems and for the construction of advanced materials with defined chiroptical properties.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 8-Bromo-2-hydrazinylquinoline with high purity?

- Methodological Answer : The synthesis typically involves bromination of quinoline precursors under controlled conditions. For example, bromination at the 8-position can be achieved using reagents like NBS (N-bromosuccinimide) in anhydrous solvents (e.g., CCl₄) under reflux . Post-bromination, hydrazine derivatives are introduced via nucleophilic substitution or condensation reactions. Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradients) ensures high purity. X-ray crystallography is recommended to confirm structural integrity .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR can identify the hydrazinyl group (δ 4.5–5.5 ppm for NH protons) and bromine-induced deshielding effects on adjacent carbons .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and bromine isotope patterns.

- X-ray Diffraction : Resolves crystal packing and π-π stacking interactions (e.g., centroid distances ~3.76 Å) .

Q. How does the zwitterionic equilibrium of 8-hydroxyquinoline derivatives influence the reactivity of this compound?

- Methodological Answer : The hydroxyl group at position 8 in quinoline derivatives forms a pH-dependent equilibrium between neutral and zwitterionic forms, affecting solubility and reactivity. For this compound, this equilibrium modulates nucleophilicity of the hydrazinyl group. UV-Vis spectroscopy (200–400 nm) and potentiometric titrations can quantify pKa values and tautomeric ratios .

Advanced Research Questions

Q. How can computational methods predict the reactivity of the hydrazinyl group in this compound under varying pH conditions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distributions and frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Molecular dynamics simulations assess solvent interactions and protonation states. Software like Gaussian or ORCA is recommended, with validation via experimental kinetic studies (e.g., reaction rates measured by HPLC) .

Q. What strategies mitigate competing side reactions during functionalization of this compound?

- Methodological Answer :

- Protecting Groups : Temporarily block the hydrazinyl group using Boc (tert-butyloxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) to prevent undesired coupling .

- Catalytic Control : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for selective bromine substitution while preserving the hydrazinyl moiety .

- Reaction Monitoring : In-situ FTIR or LC-MS tracks intermediates and optimizes reaction timelines .

Q. How to resolve contradictions in reported bioactivity data for this compound derivatives?

- Methodological Answer : Conduct systematic reviews with inclusion/exclusion criteria (e.g., PRISMA guidelines) to compare studies. Key factors to analyze:

- Experimental Conditions : Variations in solvent polarity, pH, or temperature alter bioactivity .

- Structural Analogues : Compare substituent effects (e.g., 5,7-dibromo vs. 8-bromo derivatives) using meta-analysis tools .

- Statistical Validation : Apply ANOVA or multivariate regression to identify confounding variables .

Q. What are the implications of π-π stacking interactions in the crystal structure of this compound for material science applications?

- Methodological Answer : X-ray crystallography reveals π-π interactions (centroid distances ~3.7–4.0 Å) that stabilize supramolecular assemblies. These interactions enhance charge transport in organic semiconductors. Computational studies (e.g., Hirshfeld surface analysis) quantify intermolecular forces, while DSC (Differential Scanning Calorimetry) assesses thermal stability .

Methodological Considerations

Q. How to design a robust experimental protocol for evaluating the antifungal activity of this compound?

- Methodological Answer :

- Strain Selection : Use standardized fungal strains (e.g., Candida albicans ATCC 10231) and MIC (Minimum Inhibitory Concentration) assays .

- Control Experiments : Compare with known antifungals (e.g., fluconazole) and assess cytotoxicity via mammalian cell lines (e.g., HEK293) .

- Data Reproducibility : Triplicate experiments with blinded analysis reduce bias .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.